molecular formula C17H32N4S B5841656 1,3-Bis(azepan-1-ylmethyl)imidazolidine-2-thione

1,3-Bis(azepan-1-ylmethyl)imidazolidine-2-thione

Cat. No.: B5841656
M. Wt: 324.5 g/mol
InChI Key: BUEJIKAWFIECME-UHFFFAOYSA-N
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Description

1,3-Bis(azepan-1-ylmethyl)imidazolidine-2-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure This compound is part of the imidazolidine-2-thione family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(azepan-1-ylmethyl)imidazolidine-2-thione typically involves the reaction of imidazolidine-2-thione with azepane derivatives. One common method includes the cyclocondensation of imidazolidine-2-thione with azepane in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(azepan-1-ylmethyl)imidazolidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Bis(azepan-1-ylmethyl)imidazolidine-2-thione has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its antitumor and antiviral activities.

    Industry: Utilized in the development of new materials, including polymers and catalysts

Mechanism of Action

The mechanism of action of 1,3-Bis(azepan-1-ylmethyl)imidazolidine-2-thione involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate specific enzymes. Additionally, its sulfur atom can participate in redox reactions, influencing cellular oxidative stress pathways. The azepane rings may also interact with biological membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(azepan-1-ylmethyl)imidazolidine-2-thione is unique due to the presence of azepane rings, which enhance its chemical stability and potential for forming diverse derivatives. This structural feature also contributes to its distinct biological activities and makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1,3-bis(azepan-1-ylmethyl)imidazolidine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N4S/c22-17-20(15-18-9-5-1-2-6-10-18)13-14-21(17)16-19-11-7-3-4-8-12-19/h1-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEJIKAWFIECME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CN2CCN(C2=S)CN3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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